4-(5-bromo-6-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate
Description
4-(5-bromo-6-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate is a complex organic compound that belongs to the benzoxazine family This compound is characterized by the presence of a benzoxazine ring, which is a heterocyclic structure containing both nitrogen and oxygen atoms
Properties
IUPAC Name |
[4-(5-bromo-6-methyl-4-oxo-3,1-benzoxazin-2-yl)phenyl] acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12BrNO4/c1-9-3-8-13-14(15(9)18)17(21)23-16(19-13)11-4-6-12(7-5-11)22-10(2)20/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJFAUHZHSKDLCY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=C(OC2=O)C3=CC=C(C=C3)OC(=O)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12BrNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-bromo-6-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate typically involves multiple steps. One common method starts with the bromination of a precursor compound, followed by cyclization to form the benzoxazine ring. The final step involves acetylation to introduce the phenyl acetate group. Reaction conditions often include the use of strong acids or bases as catalysts, and the reactions are typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature and pressure, which is crucial for maintaining the quality and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(5-bromo-6-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, often using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
4-(5-bromo-6-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-(5-bromo-6-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s unique structure allows it to interact with various biological pathways, making it a versatile tool in drug discovery and development.
Comparison with Similar Compounds
Similar Compounds
- 4-(5-chloro-6-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate
- 4-(5-fluoro-6-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate
- 4-(5-iodo-6-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate
Uniqueness
Compared to its analogs, 4-(5-bromo-6-methyl-4-oxo-4H-3,1-benzoxazin-2-yl)phenyl acetate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, which may enhance the compound’s binding affinity to certain biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
